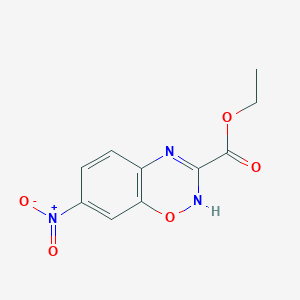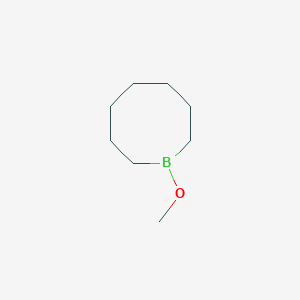
3-Methyl-1-trihexylsilyloxybenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-1-trihexylsilyloxybenzene is an organic compound with the molecular formula C25H46OSi It is a derivative of benzene, where a methyl group and a trihexylsilyloxy group are attached to the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-trihexylsilyloxybenzene typically involves the reaction of 3-methylphenol with trihexylchlorosilane in the presence of a base such as pyridine. The reaction proceeds via the formation of a silyl ether linkage between the phenol and the silane. The general reaction can be represented as follows:
3-Methylphenol+TrihexylchlorosilanePyridinethis compound+HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3-Methyl-1-trihexylsilyloxybenzene can undergo various chemical reactions, including:
Oxidation: The methyl group can be oxidized to form a carboxylic acid.
Reduction: The silyl ether linkage can be reduced under specific conditions.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or other reducing agents.
Substitution: Halogens (e.g., Br2) in the presence of a catalyst like iron (Fe).
Major Products
Oxidation: 3-Methylbenzoic acid.
Reduction: 3-Methylphenol and hexylsilane derivatives.
Substitution: Halogenated derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
3-Methyl-1-trihexylsilyloxybenzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug delivery systems due to its unique structural properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 3-Methyl-1-trihexylsilyloxybenzene involves its interaction with various molecular targets. The silyl ether linkage can undergo hydrolysis, releasing the active phenol derivative. This compound can interact with enzymes and proteins, affecting their function and activity. The exact pathways and molecular targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Methylphenol: A simpler derivative of benzene with a methyl group and a hydroxyl group.
Trihexylsilyloxybenzene: A compound with a similar silyl ether linkage but without the methyl group.
Uniqueness
3-Methyl-1-trihexylsilyloxybenzene is unique due to the combination of a methyl group and a trihexylsilyloxy group on the benzene ring. This structural feature imparts specific chemical and physical properties, making it suitable for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
59646-14-9 |
|---|---|
Molekularformel |
C25H46OSi |
Molekulargewicht |
390.7 g/mol |
IUPAC-Name |
trihexyl-(3-methylphenoxy)silane |
InChI |
InChI=1S/C25H46OSi/c1-5-8-11-14-20-27(21-15-12-9-6-2,22-16-13-10-7-3)26-25-19-17-18-24(4)23-25/h17-19,23H,5-16,20-22H2,1-4H3 |
InChI-Schlüssel |
PCPKSCZYUYCGQL-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC[Si](CCCCCC)(CCCCCC)OC1=CC=CC(=C1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-[2-(2-Chlorophenyl)-2-(4-chlorophenyl)ethyl]-1H-imidazole](/img/structure/B14601770.png)


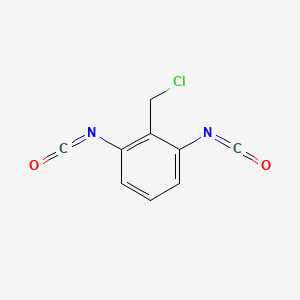

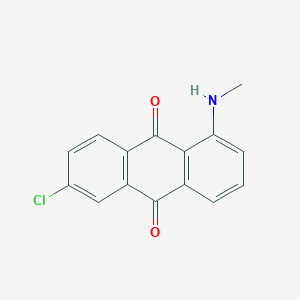
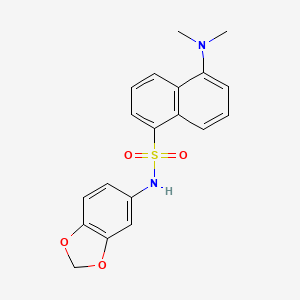
![1-[1-(2,4,6-Trimethylphenyl)butan-2-yl]-1H-imidazole](/img/structure/B14601806.png)

